Divinylzinc
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Overview
Description
Divinylzinc is an organozinc compound with the chemical formula ( \text{Zn(C}_2\text{H}_3)_2 ). It is a colorless, mobile liquid that is spontaneously inflammable in air. This compound is of significant interest in organic synthesis due to its reactivity and ability to form various organozinc reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinylzinc can be synthesized by reacting zinc with a vinyl compound of a metal more electronegative than zinc, such as divinyl mercury. The reaction can be carried out in the presence or absence of a solvent. The only other reaction product is metallic mercury, which can be readily removed from the reaction vessel .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must be carefully controlled to prevent decomposition and ensure the purity of the product. The reaction is typically carried out under an inert atmosphere to avoid contact with air, which can cause spontaneous ignition .
Chemical Reactions Analysis
Types of Reactions: Divinylzinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and ethylene.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen or an oxidizing agent.
Substitution: Typically involves compounds with active hydrogen atoms under mild conditions.
Major Products Formed:
Oxidation: Zinc oxide and ethylene.
Substitution: Ethylene and the corresponding zinc salt.
Scientific Research Applications
Divinylzinc is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Material Science: Utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of divinylzinc involves its ability to donate vinyl groups to other molecules. This is facilitated by the presence of the zinc atom, which stabilizes the vinyl groups and allows for their transfer to other substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Divinylcadmium: Similar to divinylzinc but involves cadmium instead of zinc.
Vinylzinc Halides: These compounds contain a halogen atom in addition to the vinyl group and zinc.
Uniqueness of this compound: this compound is unique due to its high reactivity and ability to form stable complexes with various ligands. This makes it a valuable reagent in organic synthesis and catalysis .
Properties
IUPAC Name |
zinc;ethene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3.Zn/c2*1-2;/h2*1H,2H2;/q2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIJZMKEQCRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].C=[CH-].[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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